3-((2-Methoxyethyl)amino)propanoic acid hydrochloride

Description

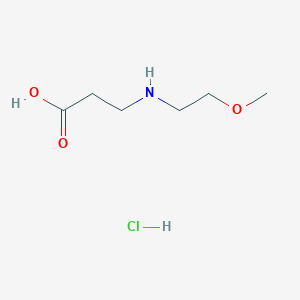

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-methoxyethylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-10-5-4-7-3-2-6(8)9;/h7H,2-5H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZVSVAJWTVEEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methoxyethyl)amino)propanoic acid hydrochloride typically involves the reaction of 3-chloropropanoic acid with 2-methoxyethylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually produced in a powder form and stored at room temperature .

Chemical Reactions Analysis

Types of Reactions

3-((2-Methoxyethyl)amino)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2-Methoxyethyl)amino)propanoic acid hydrochloride is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-((2-Methoxyethyl)amino)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Lipophilicity: The 2-methoxyethyl group in the target compound likely offers moderate logP compared to the highly lipophilic dichlorophenyl derivative or the polar dimethylamino analog .

- Reactivity: The aminooxy group in 2-(aminooxy)-3-methoxypropanoic acid HCl enables crosslinking or bioconjugation, unlike the inert methoxyethyl group.

- Bioavailability: Ester derivatives (e.g., methyl 3-amino-3-(2-methylphenyl)propanoate HCl ) enhance oral absorption but require hydrolysis for activation.

Physicochemical Properties

- Solubility: The hydrochloride salt form ensures aqueous solubility (>50 mg/mL estimated), comparable to 2-(aminooxy)-3-methoxypropanoic acid HCl (solubility data inferred from polar groups) .

- Stability : Methoxy groups (as in the target compound) resist hydrolysis better than ester or amide analogs (e.g., esmolol impurities ), enhancing shelf-life.

Biological Activity

3-((2-Methoxyethyl)amino)propanoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of cancer treatment and antimicrobial activity. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C₇H₁₄ClN₃O₂

- Molecular Weight : 195.66 g/mol

- Boiling Point : 141.2 °C.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The methoxyethyl group enhances hydrophilicity, potentially improving solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that derivatives of propanoic acid, including this compound, exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC).

- Case Study : In vitro tests demonstrated that certain derivatives reduced A549 cell viability significantly, suggesting potential as anticancer agents. For instance, compounds with similar structures showed up to 50% reduction in cell viability compared to control treatments .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated, particularly against multidrug-resistant bacterial strains.

- Research Findings : Compounds similar to this compound were screened against WHO priority pathogens. Results indicated varying degrees of effectiveness, with some derivatives showing minimal inhibitory concentrations (MICs) as low as 1 µg/mL against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Anticancer Activity Against A549 Cell Line

| Compound | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| Control | 100 | - |

| Compound A | 50 | 10 |

| Compound B | 40 | 5 |

| Compound C | 30 | 2 |

Note: Values are indicative based on comparative studies.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 1 |

| Vancomycin-resistant E. faecalis | 0.5 |

| E. coli | 16 |

| Candida auris | 8 |

Note: MIC values reflect the lowest concentration inhibiting visible growth.

Discussion

The biological activities of this compound highlight its potential as a scaffold for developing novel therapeutic agents. The structure-dependent nature of its activity suggests that modifications can lead to enhanced efficacy against specific targets.

Future Directions

Further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how structural changes influence biological activity.

- In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.

- Combination Therapies : Investigating synergistic effects with existing chemotherapy agents.

Q & A

Q. What are the common synthetic routes for preparing 3-((2-Methoxyethyl)amino)propanoic acid hydrochloride, and what methodological considerations are critical for optimizing yield?

The synthesis typically involves nucleophilic substitution between 3-chloropropanoic acid and 2-methoxyethylamine under basic conditions. Key steps include:

- Reagent selection : Use aqueous or ethanol-based solvents to enhance solubility and reaction efficiency .

- Temperature control : Maintain mild heating (40–60°C) to avoid side reactions (e.g., over-alkylation or hydrolysis).

- Acidification : Post-reaction, treat with HCl to precipitate the hydrochloride salt, followed by recrystallization for purity.

- Yield optimization : Monitor pH during salt formation; deviations can reduce crystallinity.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- NMR analysis :

- ¹H-NMR : Peaks at δ 3.3–3.5 ppm (methoxy group), δ 2.8–3.1 ppm (ethylene protons adjacent to the amino group), and δ 1.8–2.2 ppm (propanoic acid backbone) confirm connectivity .

- ¹³C-NMR : Carboxylic acid carbon appears at ~175 ppm, while methoxy carbons resonate at ~55 ppm.

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ matching the molecular formula (C₆H₁₄ClNO₃) .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in stability data for this compound under varying pH conditions?

- Controlled degradation studies :

- Expose the compound to buffers at pH 2–10 and monitor degradation via HPLC.

- Key findings : Hydrolysis of the methoxyethyl group dominates at pH < 3, while decarboxylation occurs at pH > 8 .

- Mitigation : Store at pH 4–6 in inert atmospheres to minimize decomposition.

Q. How can researchers design experiments to probe the compound’s interactions with biological targets, such as enzymes or receptors?

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) by measuring heat changes during ligand-target interaction.

- Molecular docking : Use software like AutoDock to predict binding modes to active sites (e.g., aminotransferases), guided by the compound’s zwitterionic nature at physiological pH .

- Inhibition assays : Test against enzyme panels (e.g., proteases, kinases) to identify selectivity profiles.

Q. What advanced analytical techniques are suitable for detecting trace impurities in synthesized batches?

- High-resolution LC-MS/MS : Detect sub-0.1% impurities (e.g., unreacted 3-chloropropanoic acid or N-alkylated byproducts) .

- X-ray crystallography : Resolve crystal structures to confirm stereochemical purity, especially if chiral centers are present .

- Ion chromatography : Quantify residual chloride ions from incomplete salt formation .

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Systematic solubility screens :

- Test in DMSO, water, ethanol, and hexane at 25°C and 50°C.

- Observed trends : High solubility in water (>50 mg/mL) due to hydrochloride salt formation; low solubility in hexane (<1 mg/mL) .

- Contradiction resolution : Precipitate-free solutions may require sonication or co-solvents (e.g., water:ethanol mixtures).

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.